molecular formula C18H21N3O5 B4501931 N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

Cat. No.: B4501931
M. Wt: 359.4 g/mol
InChI Key: BXLUWYJXICEECR-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a useful research compound. Its molecular formula is C18H21N3O5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.14812078 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocleavable Protecting Groups for Organic Synthesis

Research on (6-Methoxy-2-oxo-2H-naphtho[1,2-b]pyran-4-yl)methyl esters of valine or phenylalanine has demonstrated their applicability as photocleavable protecting groups. This application is particularly relevant in the context of organic synthesis and caging applications, where the protection and subsequent deprotection of functional groups are crucial steps. The ability to control these processes with light provides a high degree of spatial and temporal resolution, making it valuable for synthesizing complex organic molecules (Piloto et al., 2011).

Enzymatic Conversion and Metabolite Synthesis

The enzymatic conversion of amino acids and peptides by bromoperoxidase highlights the role of enzymes in transforming organic compounds into valuable metabolites or intermediates. For example, the conversion of valine to isobutyronitrile and isobutyraldehyde illustrates the potential of enzymatic processes in producing specific nitriles and aldehydes, which could be key intermediates in the synthesis of pharmaceuticals and fine chemicals (Nieder & Hager, 1985).

Insecticidal Activity of Pyridine Derivatives

The synthesis and evaluation of pyridine derivatives against cowpea aphid demonstrate the potential of chemical compounds for developing new insecticides. This area of research is crucial for agriculture, where the need for effective and environmentally benign pest control solutions is ongoing. Such studies contribute to the understanding of how structural modifications can enhance insecticidal activity, offering insights into designing more effective compounds (Bakhite et al., 2014).

Development of Proteomimetic Polyenes

Research into poly(phenylacetylene)s bearing L-valine pendants has explored their hydrogen-bonding interactions, chain helicities, and supramolecular associations. This work is foundational in the development of proteomimetic polyenes, which mimic the structure and function of proteins. Such polymers have potential applications in biomaterials, drug delivery, and as models for studying protein folding and dynamics (Cheuk et al., 2003).

Antioxidant and Cytotoxicity Properties

The study on the reaction of glucose with peptides to form glucosylvalylhistidine, and its potential as a low-toxicity sedative, reflects the broader research interest in chemical modifications of amino acids for therapeutic purposes. Exploring the antioxidant and cytotoxicity properties of these compounds can lead to the discovery of new drugs with specific therapeutic effects, such as sedatives or anticonvulsants with lower side effects (Dixon, 1972).

Properties

IUPAC Name

2-[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-11(2)17(18(24)25)19-15(22)10-21-16(23)9-8-14(20-21)12-4-6-13(26-3)7-5-12/h4-9,11,17H,10H2,1-3H3,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLUWYJXICEECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.